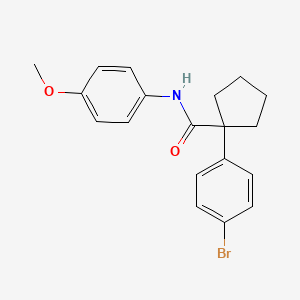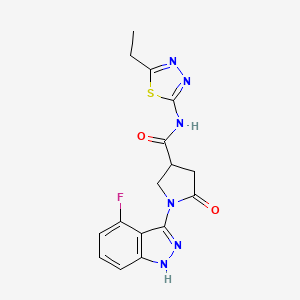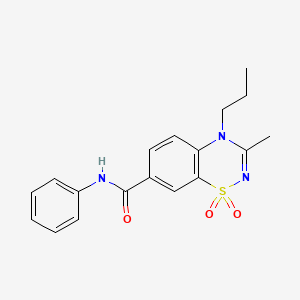![molecular formula C18H19N5O3 B11230007 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine](/img/structure/B11230007.png)
N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a methoxyphenyl group, and a benzodioxole moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: This compound shares the methoxyphenyl group but lacks the tetrazole and benzodioxole moieties.
2-Propanone, 1-(4-methoxyphenyl): Similar in structure but does not contain the tetrazole ring or benzodioxole group.
Uniqueness
N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine is unique due to its combination of a tetrazole ring, methoxyphenyl group, and benzodioxole moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C18H19N5O3/c1-18(2,19-12-4-9-15-16(10-12)26-11-25-15)17-20-21-22-23(17)13-5-7-14(24-3)8-6-13/h4-10,19H,11H2,1-3H3 |
InChI Key |
OIDBUUCBRYGGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide](/img/structure/B11229937.png)
![N-(4-{[(4-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11229944.png)

![N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11229956.png)

![6-chloro-N-(3-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229987.png)
![2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229989.png)
![6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11229991.png)

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230002.png)
![N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230014.png)
![N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11230020.png)
